molecular formula C12H21NO3 B13541923 tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate

tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate

Cat. No.: B13541923
M. Wt: 227.30 g/mol
InChI Key: JMFPRWWXAUWYLJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C12H21NO3. It belongs to the class of oxoazepanes and is widely used in scientific research and various industries. This compound is known for its unique structure, which includes a seven-membered ring with an oxo group and a tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azepane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. These interactions can modulate various biochemical processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and properties.

    Tert-Butyl 4-oxoazepane-1-carboxylate: Another related compound with a different position of the oxo group, leading to variations in its chemical behavior.

    Tert-Butyl-3-oxoazetidine-1-carboxylate: A smaller ring analog with distinct reactivity due to the four-membered ring structure.

Uniqueness

Tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate is unique due to its specific ring size and functional groups, which confer distinct chemical and physical properties. These features make it valuable for various applications and differentiate it from other similar compounds .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-methyl-5-oxoazepane-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-7-10(14)5-6-13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3

InChI Key

JMFPRWWXAUWYLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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